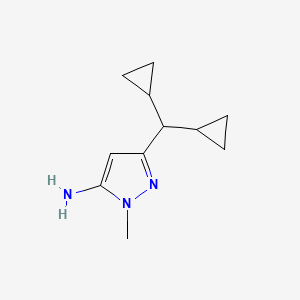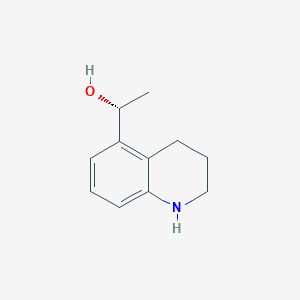![molecular formula C21H34N2O4 B13337259 2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate](/img/structure/B13337259.png)
2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[34]octane]-2,5-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of a diazaspiro[3.4]octane core with tert-butyl and methyl groups under specific conditions. For example, a general procedure might involve dissolving the starting material in a solvent like 1,4-dioxane, followed by the addition of a base such as lithium hydroxide (LiOH) and stirring the mixture for an extended period .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN₃) or sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It has been explored as a potential lead compound for developing new drugs, particularly for its antitubercular activity.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism by which 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial enzyme machinery . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate stands out due to its unique spirocyclic structure. Similar compounds include:
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate.
Eigenschaften
Molekularformel |
C21H34N2O4 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-O-tert-butyl 5-O-methyl (5R)-2-(1-azaspiro[3.4]octan-6-yl)-1-azaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C21H34N2O4/c1-18(2,3)27-17(25)21(14-7-9-19(12-14)10-11-22-19)13-20(23-21)8-5-6-15(20)16(24)26-4/h14-15,22-23H,5-13H2,1-4H3/t14?,15-,19?,20?,21?/m0/s1 |
InChI-Schlüssel |
NCDYSFVXVQCTIF-LEJJGBJASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C1(CC2(N1)CCC[C@H]2C(=O)OC)C3CCC4(C3)CCN4 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CC2(N1)CCCC2C(=O)OC)C3CCC4(C3)CCN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)

![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)

![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)



